2-(1H-Indol-5-yl)éthanamine

Vue d'ensemble

Description

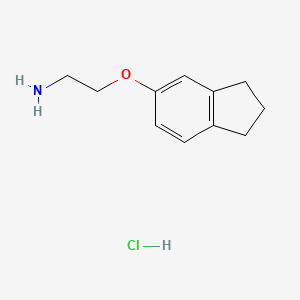

“2-(1H-Indol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H12N2 . It is part of the class of organic compounds known as indoles .

Synthesis Analysis

The synthesis of “2-(1H-Indol-5-yl)ethanamine” and its derivatives has been a subject of research . For instance, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .Molecular Structure Analysis

The molecular structure of “2-(1H-Indol-5-yl)ethanamine” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Indol-5-yl)ethanamine” include a density of 1.1±0.1 g/cm3, boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It also has a molar refractivity of 49.4±0.5 cm3 .Applications De Recherche Scientifique

Études de la voie biosynthétique

Ce composé est un intermédiaire potentiel dans la voie biosynthétique de l'hormone végétale acide indole-3-acétique, qui est cruciale pour la croissance et le développement des plantes. Des recherches dans ce domaine pourraient conduire à des avancées en sciences agricoles et en amélioration des cultures .

Recherche sur la neuromodulation

Il a été trouvé à l'état de traces dans le cerveau des mammifères, suggérant un rôle possible comme neuromodulateur ou neurotransmetteur. Cela ouvre des voies pour des études neurologiques, contribuant potentiellement à notre compréhension du fonctionnement du cerveau et au traitement des troubles neurologiques .

Développement d'agents thérapeutiques

Le système cyclique indole, présent dans ce composé, est un composant central de nombreuses molécules biologiquement actives, y compris les produits pharmaceutiques. La recherche pourrait se concentrer sur le développement de nouveaux agents thérapeutiques qui exploitent cette structure pour traiter diverses maladies.

Synthèse de dérivés de naratriptan

Une préparation à l'échelle industrielle efficace et sans impuretés de dérivés de ce composé a été réalisée pour la synthèse du naratriptan, un médicament utilisé pour traiter les migraines. Cela pourrait conduire au développement de nouveaux traitements pour les migraines .

Modulation de la réponse inflammatoire

Des études ont montré que certains dérivés peuvent augmenter la production de molécules pro-inflammatoires et de cytokines, qui sont cruciales dans les réponses immunitaires. Cela pourrait avoir des implications pour le traitement des maladies auto-immunes et la compréhension des mécanismes de défense contre les infections .

Recherche sur les maladies auto-immunes

Des recherches supplémentaires sur la façon dont ce composé affecte la production de cytokines pourraient fournir des informations sur les maladies auto-immunes, conduisant potentiellement à de nouvelles stratégies thérapeutiques .

ResearchGate - Structure cristalline et étude DFT SMolecule - Acheter 2-(1H-indol-3-yl)-N-(2-méthoxybenzyl)éthanamine EurekaSelect - Un protocole de synthèse efficace MDPI - DPIE augmente la réponse pro-inflammatoire EuropePMC - Synthèse de DPIE

Safety and Hazards

The safety and hazards associated with “2-(1H-Indol-5-yl)ethanamine” include acute toxicity when ingested, eye damage, skin irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives have been found to interact with a variety of targets, including the orphan nuclear receptor nur77 , which is a potential therapeutic target for cancer treatment .

Mode of Action

Indole derivatives have been reported to modulate the expression and activity of nur77 , a unique transcription factor encoded by an immediate early gene . This modulation can lead to changes in cell survival and cell death, implicating it in various malignancies .

Biochemical Pathways

Indole derivatives have been known to influence a broad range of physiological and pathological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s worth noting that indole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory and analgesic activities .

Analyse Biochimique

Biochemical Properties

2-(1H-Indol-5-yl)ethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction inhibits the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, 2-(1H-Indol-5-yl)ethanamine can interact with serotonin receptors, influencing neurotransmission and mood regulation .

Cellular Effects

The effects of 2-(1H-Indol-5-yl)ethanamine on cells are profound. It influences cell signaling pathways, particularly those involving serotonin and other neurotransmitters. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-(1H-Indol-5-yl)ethanamine exerts its effects through several mechanisms. It binds to serotonin receptors, leading to changes in receptor conformation and subsequent signal transduction . This binding can result in either activation or inhibition of downstream signaling pathways, depending on the receptor subtype. Additionally, 2-(1H-Indol-5-yl)ethanamine can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and enhancing their signaling effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Indol-5-yl)ethanamine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-(1H-Indol-5-yl)ethanamine can lead to adaptive changes in cellular function, such as altered receptor sensitivity and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(1H-Indol-5-yl)ethanamine vary with dosage in animal models. At low doses, it can enhance neurotransmission and improve mood and cognitive function . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dose is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

2-(1H-Indol-5-yl)ethanamine is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into indole-3-acetaldehyde . This metabolite can further undergo oxidation to form indole-3-acetic acid, a compound involved in various physiological processes . The interaction with monoamine oxidase and other enzymes affects metabolic flux and the levels of related metabolites .

Transport and Distribution

Within cells and tissues, 2-(1H-Indol-5-yl)ethanamine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as the serotonin transporter . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-(1H-Indol-5-yl)ethanamine is critical for its function. It is primarily found in the cytoplasm but can also localize to other organelles, such as mitochondria and the nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Propriétés

IUPAC Name |

2-(1H-indol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEWOQWOFUSKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589401 | |

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-60-7 | |

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)

![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)

![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)

![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)